molecular formula C15H17NO4 B13712893 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B13712893
M. Wt: 275.30 g/mol
InChI Key: SGTICHHSJUJLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound belonging to the oxazine family. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a dimethyl group, and a benzo-oxazine core. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving alkyl or aryl isocyanides, dialkyl acetylenedicarboxylates, and other reagents can yield oxazine derivatives . Another approach includes the use of cyclization reactions and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization process. The choice of starting materials and reaction conditions can significantly impact the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. Substitution reactions may need the presence of a catalyst or a specific solvent to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxazine derivatives .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid include other oxazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific structural configuration.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

4-(cyclopropylmethyl)-2,2-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C15H17NO4/c1-15(2)14(19)16(8-9-3-4-9)11-7-10(13(17)18)5-6-12(11)20-15/h5-7,9H,3-4,8H2,1-2H3,(H,17,18)

InChI Key

SGTICHHSJUJLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)CC3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.